molecular formula C21H27Cl2N3O3S B3028793 Quetiapine sulfoxide (dihydrochloride) CAS No. 329218-11-3

Quetiapine sulfoxide (dihydrochloride)

Cat. No.: B3028793
CAS No.: 329218-11-3
M. Wt: 472.4 g/mol
InChI Key: MPRQQJUQOLNAFP-UHFFFAOYSA-N
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Description

Quetiapine sulfoxide (dihydrochloride) is a significant metabolite of quetiapine, a second-generation antipsychotic drug. Quetiapine is primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder. Quetiapine sulfoxide (dihydrochloride) retains some of the pharmacological properties of its parent compound and is often studied for its role in the drug’s overall efficacy and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quetiapine sulfoxide (dihydrochloride) typically involves the oxidation of quetiapine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to convert quetiapine to its sulfoxide form . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of quetiapine sulfoxide (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The final product is often crystallized and purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Quetiapine sulfoxide (dihydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Quetiapine sulfoxide (dihydrochloride) is extensively studied in various scientific fields:

Mechanism of Action

The mechanism of action of quetiapine sulfoxide (dihydrochloride) is similar to that of quetiapine. It acts as an antagonist at multiple neurotransmitter receptors in the brain, including serotonin (5-HT2) and dopamine (D2) receptors. This antagonism helps in alleviating symptoms of schizophrenia and bipolar disorder. The compound also affects histamine and adrenergic receptors, contributing to its sedative and hypotensive effects .

Comparison with Similar Compounds

Similar Compounds

    Quetiapine: The parent compound, used widely in psychiatric treatments.

    Norquetiapine: An active metabolite of quetiapine with similar pharmacological properties.

    Quetiapine sulfone: Another oxidized form of quetiapine

Uniqueness

Quetiapine sulfoxide (dihydrochloride) is unique due to its specific role in the metabolism of quetiapine. It serves as an intermediate in the metabolic pathway and retains some pharmacological activity, making it a compound of interest in both clinical and research settings .

Properties

IUPAC Name

2-[2-[4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S.2ClH/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21;;/h1-8,25H,9-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRQQJUQOLNAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670025
Record name 11-{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329218-11-3
Record name 11-{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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